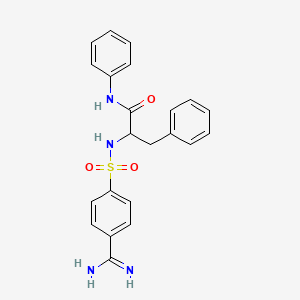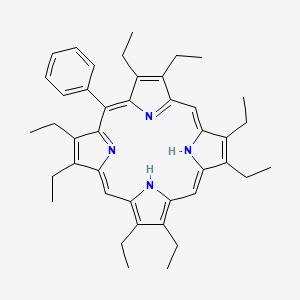
2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin is a synthetic porphyrin compound Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with benzaldehyde and octaethylporphyrinogen in the presence of an acid catalyst such as trifluoroacetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the porphyrin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can lead to the formation of porphyrin dianions.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the porphyrin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin dications, while reduction can yield porphyrin dianions. Substitution reactions can introduce various functional groups onto the phenyl ring or the porphyrin core.
科学的研究の応用
2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties of porphyrins and their metal complexes.
Biology: The compound can be used to investigate the role of porphyrins in biological systems, such as their involvement in heme proteins.
Industry: The compound can be used in the development of organic photovoltaic cells and other optoelectronic devices.
作用機序
The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin involves its ability to coordinate with metal ions and participate in redox reactions. The porphyrin ring can stabilize various oxidation states of metal ions, making it useful in catalysis and electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as its role in photodynamic therapy where it generates reactive oxygen species upon light activation.
類似化合物との比較
Similar Compounds
2,3,7,8,12,13,17,18-Octaethylporphyrin: Similar in structure but lacks the phenyl substituent.
Tetraphenylporphyrin: Contains phenyl groups at the meso positions but lacks the octaethyl substituents.
Heme: A naturally occurring porphyrin with an iron center, involved in oxygen transport in biological systems.
Uniqueness
2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin is unique due to its combination of octaethyl and phenyl substituents, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of substituents on porphyrin chemistry and for developing new applications in various fields.
特性
分子式 |
C42H50N4 |
|---|---|
分子量 |
610.9 g/mol |
IUPAC名 |
2,3,7,8,12,13,17,18-octaethyl-15-phenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C42H50N4/c1-9-26-28(11-3)36-23-38-30(13-5)32(15-7)41(45-38)40(25-20-18-17-19-21-25)42-33(16-8)31(14-6)39(46-42)24-37-29(12-4)27(10-2)35(44-37)22-34(26)43-36/h17-24,43-44H,9-16H2,1-8H3 |
InChIキー |
WDCPYAVHZPCRLB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=CC3=NC(=C(C4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C6=CC=CC=C6)C(=C3CC)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


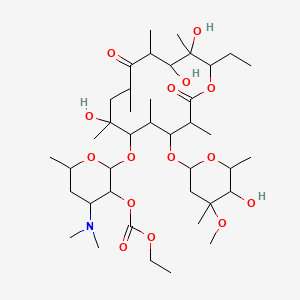
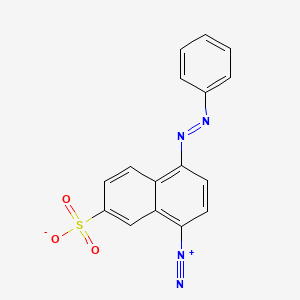
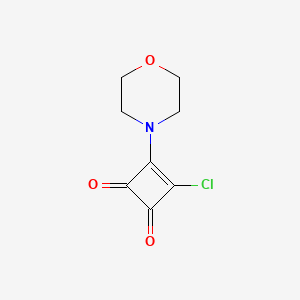
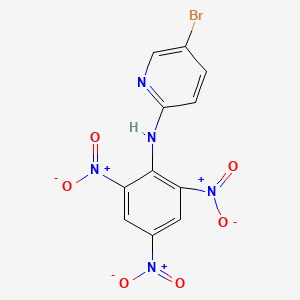
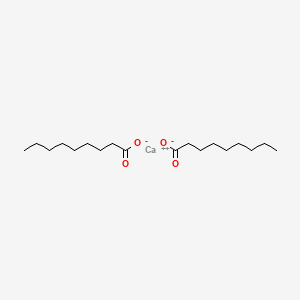

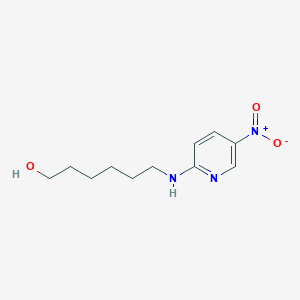
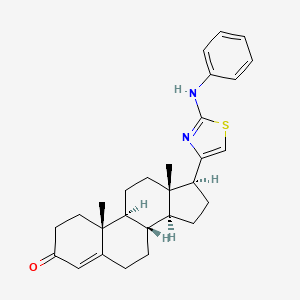
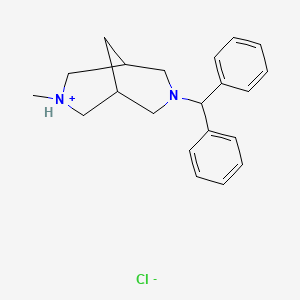

![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)
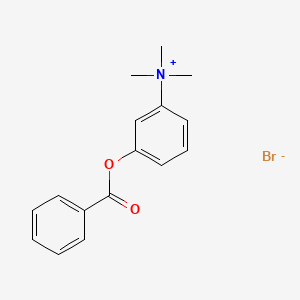
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
